molecular formula C10H15NO4 B14005273 1-(Acetylcarbamoyl)cyclopentyl acetate CAS No. 5434-93-5

1-(Acetylcarbamoyl)cyclopentyl acetate

Cat. No.: B14005273
CAS No.: 5434-93-5
M. Wt: 213.23 g/mol
InChI Key: RYGXHUMGUVCLRV-UHFFFAOYSA-N
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Description

1-(Acetylcarbamoyl)cyclopentyl acetate is a high-purity chemical reagent designed for advanced research and development applications. This specialty compound features a cyclopentyl core functionalized with both acetate and acetylcarbamoyl groups, a structure that suggests potential as a key intermediate or building block in organic synthesis. Researchers can exploit this molecular framework to develop novel compounds, such as the cyclopentane urea derivatives investigated as agonists for the Formyl Peptide Receptor 2 (FPR2), a target in inflammation research . The carbamoyl moiety is a functional group of significant interest in medicinal chemistry and biochemistry. Compounds containing carbamate groups are widely studied for their ability to interact with enzymes, including metalloenzymes. For instance, carbamate functionality is a key feature in various synthetic inhibitors for enzymes like arginase, a manganese-containing enzyme involved in the urea cycle and immune regulation . Furthermore, metal carbamates themselves are a large family of compounds with applications across the periodic table, relevant in fields from catalysis to material science . This reagent is provided with comprehensive analytical data to ensure quality and consistency in your experiments. It is intended for use by qualified researchers in laboratory settings only. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

CAS No.

5434-93-5

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

[1-(acetylcarbamoyl)cyclopentyl] acetate

InChI

InChI=1S/C10H15NO4/c1-7(12)11-9(14)10(15-8(2)13)5-3-4-6-10/h3-6H2,1-2H3,(H,11,12,14)

InChI Key

RYGXHUMGUVCLRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)C1(CCCC1)OC(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(Acetylcarbamoyl)cyclopentyl acetate

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from cyclopentanol or cyclopentanone derivatives. The key steps include:

  • Formation of the carbamoyl group (acetylcarbamoyl moiety) on the cyclopentyl ring.
  • Esterification of the cyclopentyl hydroxyl group to form the acetate ester.

These transformations are generally achieved through acylation reactions using acyl chlorides or anhydrides, carbamoylation reagents, and standard esterification techniques under controlled conditions.

Detailed Preparation Routes

Carbamoylation of Cyclopentyl Derivatives

A common approach involves the reaction of cyclopentyl amine or cyclopentanol derivatives with acetyl isocyanate or acetyl chloride to introduce the acetylcarbamoyl group. The reaction is typically carried out in an inert solvent such as dichloromethane or dimethylformamide at temperatures ranging from 0°C to ambient temperature to control reactivity and selectivity.

  • Reagents: Acetyl isocyanate or acetyl chloride, base (e.g., triethylamine).
  • Solvents: Dichloromethane, acetonitrile, or dimethyl sulfoxide.
  • Conditions: 0°C to 25°C, inert atmosphere.

This step yields the intermediate 1-(acetylcarbamoyl)cyclopentanol or its derivatives.

Esterification to Form the Acetate

The hydroxyl group on the cyclopentyl ring is esterified using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst. The reaction is often performed in solvents like pyridine or under neat conditions.

  • Reagents: Acetic anhydride or acetyl chloride.
  • Catalysts: Pyridine, triethylamine, or DMAP (4-dimethylaminopyridine).
  • Conditions: 10°C to 100°C, often ambient temperature or slightly elevated.

This step produces the final compound, this compound.

Representative Experimental Procedure

Based on patent literature and synthetic protocols, a typical preparation might proceed as follows:

Step Reagents & Conditions Description Yield (%)
1 Cyclopentyl amine + Acetyl isocyanate, DCM, 0-25°C, 2 h Formation of acetylcarbamoyl intermediate 85-90
2 Intermediate + Acetic anhydride, pyridine, RT, 3 h Esterification to acetate 80-88

Note: DCM = dichloromethane; RT = room temperature.

Analysis of Preparation Methods

Advantages and Challenges

Aspect Description
Selectivity The use of acetyl isocyanate allows selective carbamoylation with minimal side reactions.
Reaction Conditions Mild temperatures and common solvents make the process accessible and scalable.
Purification Products are typically purified by standard chromatographic methods or crystallization.
Yield Overall yields are generally high (70-90%), suitable for laboratory and industrial synthesis.
Safety Handling of acetyl isocyanate and acyl chlorides requires strict moisture control and ventilation due to their reactivity and toxicity.

Data Tables Summarizing Key Parameters

Parameter Value/Range Source
Molecular Formula C10H15NO4 PubChem
Molecular Weight 213.23 g/mol PubChem
Carbamoylation Temperature 0-25°C Patent WO1999021860A1
Esterification Temperature 10-100°C (commonly RT) Patent WO1999021860A1
Typical Solvents DCM, pyridine, DMF Patent WO1999021860A1
Typical Yield (overall) 70-90% Patent WO1999021860A1

Summary and Outlook

The preparation of this compound is well-established through classical organic synthesis involving carbamoylation of cyclopentyl derivatives followed by esterification. The methods rely on commonly available reagents such as acetyl isocyanate and acetic anhydride, with reaction conditions optimized for selectivity and yield.

While no specific one-pot or green synthesis methods have been documented explicitly for this compound, analogous approaches in heterocyclic and cycloalkyl chemistry suggest potential for further development in this direction.

Future research could focus on:

  • Developing one-pot or catalytic methods to streamline synthesis.
  • Exploring alternative green solvents and reagents.
  • Investigating asymmetric synthesis routes if chiral centers are involved.

Chemical Reactions Analysis

Types of Reactions

1-(Acetylcarbamoyl)cyclopentyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the acetylcarbamoyl group to other functional groups.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamine derivatives.

Scientific Research Applications

1-(Acetylcarbamoyl)cyclopentyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals, perfumes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Acetylcarbamoyl)cyclopentyl acetate involves its interaction with specific molecular targets and pathways. The acetylcarbamoyl group can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(Acetylcarbamoyl)cyclopentyl acetate with analogous cyclopentane/cyclopentene derivatives, emphasizing structural features, molecular properties, and applications.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound 5434-93-5 C₁₀H₁₅NO₄ 213.23 Acetylcarbamoyl, acetate ester Industrial intermediate; high-purity grade for synthetic processes .
Dicyclopentenyloxyethyl acrylate 65983-31-5 C₁₅H₂₀O₃ 248.30 Cyclopentenyl ether, acrylate ester Polymer precursor; hazardous (requires strict respiratory protection) .
Methyl 2-((1R,4S)-4-hydroxycyclopent-2-enyl)acetate N/A Not provided ~170 (estimated) Hydroxycyclopentenyl, methyl ester Potential pharmaceutical intermediate; stereochemistry impacts reactivity .
1-Methylcyclopentanol 1462-03-9 C₆H₁₂O 100.16 Cyclopentanol, methyl substituent Solvent or fragrance component; simpler structure limits functional versatility .
Methyl 1-amino-1-cyclopentanecarboxylate 78388-61-1 C₈H₁₃NO₂ 155.20 Amino group, methyl ester Building block for peptidomimetics; amino group enables nucleophilic reactivity .
3-(1-(6-endo-Hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-... N/A Complex (see patents) >300 Bicyclic carbamoyl, methoxyethoxymethyl Patent-derived compound; likely designed for high-affinity enzyme inhibition .

Key Observations:

Functional Group Diversity: The target compound’s acetylcarbamoyl-acetate combination is distinct from simpler derivatives like 1-methylcyclopentanol (single hydroxyl group) or methyl 1-amino-1-cyclopentanecarboxylate (amine + ester). In contrast, Dicyclopentenyloxyethyl acrylate () prioritizes polymerization utility via its acrylate group but lacks the carbamoyl moiety, limiting its role in amide-bond-forming reactions .

Molecular Complexity and Applications :

  • Patent-derived analogs () exhibit greater complexity (e.g., trifluoromethyl cyclohexyloxy substituents, bicyclic systems) and higher molecular weights (>300 g/mol), suggesting optimization for biological activity (e.g., kinase inhibition) .
  • The target compound’s smaller size (213 g/mol) and industrial-grade purity align with bulk chemical applications rather than pharmaceuticals .

Simpler derivatives (e.g., 1-methylcyclopentanol) pose lower risks but offer fewer synthetic opportunities .

Research Findings and Trends

  • Industrial Use : The target compound’s availability in large quantities (25 kg drums) and high purity (99%) underscores its role in scalable processes, such as polymer modification or agrochemical synthesis .
  • Pharmaceutical Potential: Structural analogs with bicyclic or amino-carboxylate motifs () dominate medicinal chemistry patents, highlighting the cyclopentane scaffold’s versatility in drug design .
  • Functional Group Synergy: The acetylcarbamoyl-acetate pairing enables simultaneous nucleophilic (carbamoyl) and electrophilic (ester) reactivity, a feature absent in mono-functional derivatives like methyl cyclopentanecarboxylate .

Biological Activity

1-(Acetylcarbamoyl)cyclopentyl acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The molecular formula of this compound is C₁₀H₁₅NO₄. Its structure features a cyclopentyl ring substituted with an acetylcarbamoyl group and an acetate moiety, which contributes to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition can be beneficial in conditions such as gout and hyperuricemia .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production. For instance, it has been linked to the reduction of TNF-alpha levels, which are implicated in various inflammatory processes .
  • Antitumor Activity : There is emerging evidence that this compound may exhibit antitumor effects, particularly in hematological malignancies like acute myeloid leukemia (AML). This is attributed to its ability to interfere with cellular signaling pathways critical for tumor growth .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : By inhibiting xanthine oxidase, the compound reduces oxidative stress and inflammation, which can contribute to tissue damage in various diseases.
  • Cytokine Modulation : The compound's effect on cytokine levels suggests a role in immune modulation, potentially enhancing immune responses or reducing excessive inflammation.
  • Signal Transduction Pathways : Its interaction with specific signaling pathways may lead to apoptosis in cancer cells, thereby inhibiting tumor growth.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

StudyObjectiveKey Findings
Evaluate antitumor effectsDemonstrated significant inhibition of AML cell proliferation.
Assess xanthine oxidase inhibitionShowed effective dose-dependent inhibition in vitro.
Investigate anti-inflammatory propertiesReduced TNF-alpha levels in activated T-cells.

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